1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one
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Overview
Description
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one is a complex organic compound featuring a bicyclic structure with a trifluoromethylphenyl group. This compound is part of the tropane alkaloid family, known for their diverse biological activities .
Preparation Methods
The synthesis of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one involves several steps. One common method starts with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process typically involves the use of acyclic starting materials that contain the necessary stereochemical information . Industrial production methods often rely on catalytic hydrogenation and cycloaddition reactions to achieve the desired structure .
Chemical Reactions Analysis
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a precursor in the synthesis of various tropane alkaloids, which have been studied for their potential therapeutic effects, including analgesic and anti-inflammatory properties . Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and drug design .
Mechanism of Action
The mechanism of action of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Compared to other tropane alkaloids, 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one stands out due to its trifluoromethylphenyl group, which enhances its lipophilicity and binding affinity to certain receptors. Similar compounds include tropine, tropanol, and tropinone, each with distinct structural features and biological activities .
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-12-10-15-7-8-16(11-12)22(15)17(23)9-4-13-2-5-14(6-3-13)18(19,20)21/h2-3,5-6,15-16H,1,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBABZVBVTOBWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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